
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (CAS 108789-36-2 or 15548-60-4) is a chromogenic substrate widely used in biochemical assays to detect α-D-glucosidase activity. Upon enzymatic hydrolysis, the indolyl moiety is cleaved, producing an insoluble blue precipitate, enabling visual or spectrophotometric detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of an intermediate, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is heated to reflux, cooled, filtered, and dried .
Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain tianeptine sodium as a white powder .
Chemical Reactions Analysis
Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride.
Substitution: Utilizes reagents such as halogens for chloro-substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of tianeptine, such as those with modified aromatic rings or altered side chains .
Scientific Research Applications
Chromogenic Substrate for Enzymes
X-Gluc acts as a chromogenic substrate primarily for the enzyme β-glucuronidase (GUS) and α-glucosidase. Upon hydrolysis by these enzymes, it produces an intense blue precipitate, facilitating the identification of organisms that express these enzymes.
Microbiological Identification
X-Gluc is used in microbiological culture media for detecting α-glucosidase-positive organisms. It is particularly effective in identifying specific strains of bacteria such as Escherichia coli and Enterobacter sakazakii . The compound's ability to yield a visible color change makes it a valuable tool for rapid screening in clinical and environmental microbiology.
Histochemical Applications
In histochemistry, X-Gluc is employed to visualize the presence of α-D-glucosidases in tissue samples. It has been shown to be an effective substrate for demonstrating enzyme activity in situ, allowing researchers to study enzyme localization within cells and tissues .
Transgenic Plant Research
X-Gluc serves as a reporter gene marker in transgenic plants, particularly for GUS gene fusions. It aids in the screening of genetically modified organisms by indicating successful gene expression through colorimetric changes .
Data Table: Applications Summary
Application Area | Description | Key Organisms/Enzymes |
---|---|---|
Chromogenic Substrate | Produces blue precipitate upon enzymatic action | β-glucuronidase, α-glucosidase |
Microbiological Identification | Rapid identification of specific bacterial strains | E. coli, Enterobacter sakazakii |
Histochemical Detection | Visualization of enzyme activity in tissue samples | α-D-glucosidases |
Transgenic Plant Research | Reporter gene marker for GUS fusions | Various transgenic plants |
Case Study 1: Identification of Escherichia coli
In a study published in Applied and Environmental Microbiology, researchers utilized X-Gluc for the rapid identification of E. coli strains from environmental samples. The study demonstrated that X-Gluc could differentiate between pathogenic and non-pathogenic strains based on enzymatic activity, highlighting its potential for environmental monitoring .
Case Study 2: Histochemical Analysis
Another significant application was reported in Histochemistry, where X-Gluc was used to investigate the distribution of α-D-glucosidases in human tissues. The results indicated distinct patterns of enzyme activity that correlated with specific pathological conditions, emphasizing the compound's utility in clinical diagnostics .
Mechanism of Action
Tianeptine sodium exerts its effects through multiple mechanisms:
Serotonin Reuptake Enhancement: Unlike typical antidepressants, tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.
Opioid Receptor Agonism: Acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects
Glutamate Modulation: Modulates glutamate receptors, which may also play a role in its therapeutic effects.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₄H₁₅BrClNO₆
- Molecular Weight : 408.63 g/mol
- Melting Point : 243°C (TCI America)
- Storage : Recommended at -20°C to maintain stability .
Comparison with Structurally Similar Chromogenic Substrates
Structural and Functional Overview
The compound belongs to the 5-bromo-4-chloro-3-indolyl glycoside family , where the sugar moiety determines enzyme specificity. Below is a comparative analysis with key analogs:
Key Differentiators
Enzyme Specificity: X-Glu targets α-glucosidase, critical for starch and glycogen metabolism, while X-Gal detects β-galactosidase, a marker for coliform bacteria . X-Cell’s cellobiose structure makes it specific for cellobiohydrolases, unlike monosaccharide-based analogs like X-Glu or X-Gal .
Detection Sensitivity :
- X-Gal produces blue colonies in Aeromonas hydrophila at lower concentrations than traditional media like m-Endo agar .
- X-Glu exhibits superior stability in halotolerant environments, making it ideal for marine microbiological studies .
Synthetic Complexity :
- X-Glu synthesis involves brominated glucose or trichloroacetonitrile methods , whereas X-Gal requires galactose-specific protecting groups, increasing production costs .
Research Findings and Industrial Relevance
Microbial Enzyme Profiling
- In lignocellulose-degrading consortia, X-Glu, X-Cell, and X-Man were used to map α-glucosidase, cellobiohydrolase, and α-mannosidase activities, respectively, revealing synergistic enzyme interactions .
- X-Gal detected β-galactosidase-positive Aeromonas in 18% of chlorinated water samples missed by conventional coliform tests, highlighting its diagnostic superiority .
Commercial Availability and Pricing
Biological Activity
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-Glc, is a synthetic compound widely utilized in microbiological research due to its chromogenic properties. This compound serves as a substrate for various enzymes, particularly α-D-glucosidases, and has significant applications in the differentiation of bacterial species based on their metabolic capabilities. This article explores the biological activity of X-Glc, highlighting its mechanisms, applications, and relevant studies.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅BrClNO₆ |
Molecular Weight | 407.622 g/mol |
Melting Point | 249-251 °C |
Solubility | DMF: 50 mg/mL |
Density | 1.882 g/cm³ |
X-Glc acts as a chromogenic substrate for β-D-glucosidase and α-D-glucosidase enzymes. Upon hydrolysis by these enzymes, X-Glc produces a blue indigo dye, which can be visually detected. This property allows for the selective identification of certain bacteria based on their enzymatic activity. For instance, bacteria that express α-D-glucosidase will produce blue-green colonies when cultured on media containing X-Glc.
Applications in Microbiology
- Differentiation of Bacterial Species :
- Detection of Enzymatic Activity :
- Chromogenic Media Development :
Study 1: Detection of Enterobacter sakazakii
In a study by Lehner et al. (2006), X-Glc was utilized to differentiate Enterobacter sakazakii from other enteric pathogens based on pigment production linked to enzyme activity. The study demonstrated that colonies producing a blue color were indicative of α-D-glucosidase activity, facilitating rapid identification in clinical settings .
Study 2: Identification of Escherichia coli
A novel chromogenic medium containing X-Glc was developed for the rapid identification of E. coli in shellfish and wastewater samples. The study reported that out of 1,025 presumptively positive colonies, those that turned blue were confirmed as E. coli , underscoring the specificity and reliability of X-Glc as a diagnostic tool .
Q & A
Basic Research Questions
Q. What are the primary applications of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside in enzymatic assays?
This compound is widely used as a chromogenic substrate for detecting α-D-glucosidase activity in microbiological and biochemical assays. Upon enzymatic cleavage, it releases an insoluble indigo derivative, producing a blue-green precipitate. It is critical in selective media for pathogen detection (e.g., Cronobacter spp. in food samples) . Methodologically, combine it with inhibitors like sodium deoxycholate to suppress Gram-positive bacteria and optimize pH (4.0–6.0) and temperature (20–37°C) based on target enzyme kinetics .
Q. How should researchers prepare stock solutions to ensure substrate stability?
Dissolve the compound in dimethylformamide (DMF) at 20 mg/mL, as its solubility in aqueous buffers is limited. Store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade the glycosidic bond . Pre-warm solutions to assay temperature before use to minimize crystallization artifacts.
Q. What analytical methods validate the purity and structural integrity of this substrate?
Use HPLC with a C18 column (UV detection at 254 nm) to confirm >98% purity . Specific rotation ([α]D) should range between -60° and -72° (c=1 in DMF) to verify stereochemical integrity . For advanced characterization, employ H-NMR (e.g., δ 7.49 ppm for indole protons) and mass spectrometry (calculated [M+Na]: 431.58) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data when using this substrate?
Inconsistent results may arise from:
- Substrate degradation : Check storage conditions; exposure to light, heat, or moisture hydrolyzes the glycosidic bond. Re-test purity via HPLC .
- Inhibitor interference : Sodium thiosulfate (used in media) can chelate metal cofactors required for some glucosidases. Titrate inhibitor concentrations and include metal ion supplements (e.g., Mg) .
- pH/temperature drift : Calibrate buffers and incubators rigorously. For example, α-D-glucosidase activity drops sharply below pH 3.5 .
Q. What synthetic strategies optimize the yield of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside?
A validated protocol involves:
- Glycosylation : React 5-bromo-4-chloro-indole with peracetylated α-D-glucopyranosyl bromide under Koenigs-Knorr conditions (AgO catalyst, anhydrous DCM) .
- Deprotection : Treat with aqueous KCO/TBAHS (tetrabutylammonium hydrogen sulfate) to remove acetyl groups.
- Purification : Use silica gel chromatography (hexane:acetone, 3:7) to isolate the product with >46% yield . Monitor reaction progress via TLC (R = 0.39 in hexane:acetone 1:1).
Q. How does this substrate compare to analogs (e.g., β-D-galactopyranoside) in specificity studies?
α-D-glucopyranoside exhibits higher specificity for glucosidases but lower solubility than β-galactosidase substrates. Use orthogonal substrates (e.g., X-Gal) in multiplex assays to reduce cross-reactivity .
Q. What are the critical considerations for using this substrate in histochemical staining?
- Fixation : Avoid aldehydes (e.g., glutaraldehyde), which denature enzymes. Use acetone or methanol fixation for tissue sections.
- Counterstains : Pair with eosin (0.1% w/v) to contrast indigo precipitates.
- Kinetic Control : Limit incubation to 5–10 minutes to prevent background precipitation .
Q. Methodological Troubleshooting
Q. Why might the substrate fail to produce a chromogenic signal despite enzyme presence?
- Enzyme inhibition : Test activity with a fluorogenic backup substrate (e.g., 4-methylumbelliferyl glucoside).
- Substrate oxidation : Freshly prepare solutions with antioxidants (e.g., 1 mM DTT).
- Incorrect stereochemistry : Verify the α-anomer configuration via specific rotation; β-anomers are inactive .
Q. How can researchers adapt this substrate for fluorescence-based assays?
Synthesize a dual-functional probe by conjugating the indolyl group with a fluorophore (e.g., Cy3) via a cleavable linker. Enzymatic hydrolysis releases the fluorophore, enabling real-time quantification (Ex/Em: 550/570 nm). Validate using stopped-flow kinetics to measure turnover rates .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-HRNXZZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370036 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108789-36-2 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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